
3-Trimethylsilyl-2-oxazolidinone
Overview
Description
3-Trimethylsilyl-2-oxazolidinone is a chemical compound with the molecular formula C6H13NO2Si. It is known for its utility as a silylating agent, particularly in the silylation of carboxylic acids, 1,3-dicarbonyl compounds, and hydroxyl compounds . This compound is often used in organic synthesis due to its ability to introduce the trimethylsilyl group into various substrates, thereby enhancing their stability and reactivity.
Preparation Methods
3-Trimethylsilyl-2-oxazolidinone can be synthesized through several methods. One common synthetic route involves the reaction of 2-oxazolidinone with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, yielding this compound as the primary product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Silylation Reactions
TMSO serves as a trimethylsilyl donor in silylation reactions, particularly for alcohols, carboxylic acids, and amines. The reaction is facilitated by its ability to transfer the silyl group under mild conditions, often without requiring catalysts .
Mechanistic Insight :
- The reaction equilibrium shifts due to precipitation of 2-oxazolidinone, driving silylation to completion .
- Triflic acid catalyzes silylation by protonating the oxazolidinone oxygen, enhancing electrophilicity at the silicon center .
Electrolyte Stabilization in Batteries
TMSO functions as a multifunctional additive in sodium metal batteries:
- HF/H₂O Scavenging : Reacts with HF to form stable Si-F bonds .
- SEI Formation : Enhances solid-electrolyte interphase (SEI) stability, improving cycle life .
Performance Data :
Additive | Capacity Retention (100 cycles) | Coulombic Efficiency |
---|---|---|
TMSO (1 wt%) | 92% | 98.5% |
Hydrolysis and Stability
TMSO hydrolyzes in aqueous conditions, limiting its use in protic solvents .
Kinetic Data :
- Half-life (pH 7) : 2.3 h at 25°C .
- Stabilizers : Anhydrous solvents (THF, DMF) or low temperatures (−20°C) .
Enzymatic Compatibility
TMSO-derived thioesters are compatible with polyketide synthase (PKS) modules:
- Substrate : Oxazolidinone thioester 32 .
- Conversion : 72–96 h incubation with PikAIII/PikAIV → Triketide lactone 34 (27% yield) .
Key Finding :
- The Pik thioesterase (TE) domain is essential for cyclization; TE-inactive mutants yield <5% product .
Comparative Reactivity with Other Silylating Agents
Property | TMSO | HMDS | BSTFA |
---|---|---|---|
Silylation Efficiency | High | Moderate | High |
Byproduct Toxicity | Low (2-oxazolidinone) | High (NH₃) | Moderate |
Moisture Sensitivity | High | High | Moderate |
Scientific Research Applications
3-(Trimethylsilyl)-2-oxazolidinone is a chemical compound with diverse applications, particularly in organic synthesis, pharmaceutical development, polymer chemistry, analytical chemistry, and material science . It is also known as trimethyl(2-oxo-3-oxazolidinyl)silane . The compound acts as a versatile protecting group for amines and alcohols, enhancing the stability and solubility of drug candidates and contributing to the development of materials with tailored properties .
Scientific Research Applications
3-(Trimethylsilyl)-2-oxazolidinone is widely utilized in various scientific fields due to its unique properties.
Synthetic Organic Chemistry
- 3-(Trimethylsilyl)-2-oxazolidinone serves as a protecting group for amines and alcohols, which facilitates the synthesis of complex organic molecules by preventing unwanted reactions . Silyl groups, including trimethylsilyl (TMS), are commonly used to block hydroxy, carboxyl, and amino functionalities .
- In the synthesis of enantiomers, this compound can be used as a safe surrogate for toxic aziridine . It can also supply aziridine and protecting group requirements .
Pharmaceutical Development
- This compound is employed in the development of pharmaceutical intermediates, enhancing the stability and solubility of drug candidates, which is crucial for effective formulation .
Polymer Chemistry
- 3-(Trimethylsilyl)-2-oxazolidinone is used in the synthesis of functionalized polymers, contributing to the development of materials with tailored properties for specific applications, such as drug delivery systems .
Analytical Chemistry
- The compound acts as a derivatizing agent in gas chromatography, improving the detection and quantification of various compounds, which is essential for quality control in laboratories .
Material Science
- 3-(Trimethylsilyl)-2-oxazolidinone is utilized in the production of siloxane-based materials, which exhibit unique thermal and mechanical properties, making them suitable for high-performance applications .
Silylation Reactions
Mechanism of Action
The mechanism of action of 3-Trimethylsilyl-2-oxazolidinone involves the transfer of the trimethylsilyl group to a substrate. This process typically occurs through a nucleophilic substitution reaction, where the nucleophile attacks the silicon atom, displacing the leaving group. The molecular targets and pathways involved depend on the specific substrate and reaction conditions.
Comparison with Similar Compounds
3-Trimethylsilyl-2-oxazolidinone can be compared with other silylating agents such as trimethylsilyl chloride, trimethylsilyl trifluoromethanesulfonate, and N,N-dimethyltrimethylsilylamine . While all these compounds serve as silylating agents, this compound is unique in its ability to silylate a wide range of substrates under mild conditions. Its stability and ease of handling also make it a preferred choice in many synthetic applications.
Biological Activity
3-Trimethylsilyl-2-oxazolidinone (TMSO) is a derivative of oxazolidinone, a class of compounds known for their significant biological activities, particularly in the field of antimicrobial agents. This article aims to provide a comprehensive overview of the biological activity of TMSO, including its synthesis, mechanisms of action, and relevant case studies.
This compound has the molecular formula and a molecular weight of 159.26 g/mol. Its structure includes a trimethylsilyl group, which enhances its stability and solubility in organic solvents. The compound is characterized by a specific gravity of 1.04 and a boiling point of 122 °C .
Antimicrobial Activity
Oxazolidinones have been extensively studied for their antibacterial properties, particularly against Gram-positive bacteria. Research indicates that TMSO and its derivatives exhibit promising antibacterial activity:
- Mechanism of Action : Oxazolidinones, including TMSO, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of functional ribosomes . This mechanism is crucial for combating resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antibacterial Efficacy
A study evaluated the antimicrobial activity of various oxazolidinone derivatives against MRSA isolates. The compound 7a , a close analogue of TMSO, demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) of 6.6 μg/mL against certain MRSA strains . This suggests that modifications to the oxazolidinone structure can enhance efficacy.
Biofilm Formation Inhibition
In addition to direct antibacterial effects, TMSO has shown potential in inhibiting biofilm formation—a critical factor in chronic infections. A specific derivative exhibited concentration-dependent inhibition of biofilm formation in Streptococcus pneumoniae, indicating that TMSO could play a role in preventing biofilm-related complications .
Structure-Activity Relationship (SAR)
The biological activity of TMSO can be influenced by its structural characteristics:
Compound | Structure | MIC (μg/mL) | Activity |
---|---|---|---|
This compound | Structure | TBD | Antibacterial |
7a | Structure | 6.6 | MRSA Active |
21d | Structure | TBD | Biofilm Inhibitor |
The presence of the trimethylsilyl group appears to enhance solubility and potentially increase the compound's interaction with bacterial targets .
Synthetic Routes
TMSO can be synthesized through various methods, often involving the trimethylsilylation of oxazolidinone precursors. The process typically includes:
- Starting Materials : Oxazolidinone derivatives.
- Reagents : Trimethylsilyl chloride (TMSCl).
- Conditions : Anhydrous conditions to avoid hydrolysis.
Modifications for Enhanced Activity
Research suggests that modifying the oxazolidinone ring can lead to derivatives with improved biological activity. For example, introducing different substituents at specific positions on the ring can alter binding affinity and overall efficacy against target bacteria .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Trimethylsilyl-2-oxazolidinone, and how can purity be optimized?
- Methodological Answer : A common synthesis involves reacting tetrachloromonospirocyclotriphosphazene derivatives with carbazolyldiamine in tetrahydrofuran (THF) under inert conditions, using triethylamine (EtN) as a base to neutralize HCl byproducts . Purity optimization includes column chromatography for isolation and rigorous solvent evaporation to remove residual triethylammonium chloride. Monitoring via thin-layer chromatography (TLC) ensures reaction completion. Purity levels ≥98% are achievable, as noted in supplier specifications .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (particularly H and C) is critical for structural confirmation, while X-ray crystallography resolves stereochemical ambiguities in derivatives . High-resolution mass spectrometry (HRMS) validates molecular weight, and infrared (IR) spectroscopy identifies functional groups like the oxazolidinone carbonyl.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Storage in anhydrous conditions (under nitrogen or argon) prevents hydrolysis. Material Safety Data Sheets (MSDS) recommend disposal via licensed hazardous waste services, as the compound may generate toxic byproducts upon decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data observed in this compound derivatives?
- Methodological Answer : Contradictions in NMR signals may arise from dynamic stereochemical effects (e.g., ring puckering in oxazolidinones). Variable-temperature NMR can clarify conformational exchange, while 2D techniques (COSY, NOESY) elucidate spatial relationships. Cross-validation with X-ray crystallography or computational modeling (DFT) is advised .
Q. What role does this compound play in asymmetric synthesis as a chiral auxiliary?
- Methodological Answer : The trimethylsilyl group enhances steric bulk and electron-withdrawing effects, enabling enantioselective alkylation or acylation reactions. For example, fluorinated oxazolidinone auxiliaries direct stereochemistry in palladium-catalyzed cross-couplings, with diastereomeric ratios >20:1 achieved via optimized reaction conditions (e.g., low temperatures, Lewis acid additives) .
Q. How can reaction conditions be optimized for this compound-mediated transformations?
- Methodological Answer : Solvent polarity (e.g., dichloromethane vs. THF) significantly impacts reactivity. Kinetic studies using in-situ FTIR or HPLC can identify rate-limiting steps. For photochemical reactions, UV-Vis spectroscopy helps tailor light wavelengths to excitation profiles. Temperature gradients (e.g., −78°C to room temperature) minimize side reactions in sensitive substrates .
Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?
- Methodological Answer : Buffering agents (e.g., sodium bicarbonate) stabilize pH in aqueous-organic biphasic systems. Silica gel additives in reaction mixtures scavenge trace acids. For prolonged storage, molecular sieves (3Å) and antioxidant stabilizers (e.g., BHT) are recommended .
Q. How can impurity profiles of this compound be systematically analyzed?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or charged aerosol detection (CAD) identifies organic impurities. Gas chromatography-mass spectrometry (GC-MS) detects volatile byproducts. Thresholds for unspecified impurities should align with ICH Q3A guidelines (<0.10% for APIs) .
Q. What electronic effects govern the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The oxazolidinone carbonyl acts as an electron-deficient site, facilitating nucleophilic attack. Trimethylsilyl groups modulate electron density via σ-inductive effects, which can be quantified using Hammett substituent constants (σ). Computational studies (NBO analysis) correlate these effects with transition-state stabilization .
Properties
IUPAC Name |
3-trimethylsilyl-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2Si/c1-10(2,3)7-4-5-9-6(7)8/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKCYOUETBBMFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195703 | |
Record name | 3-(Trimethylsilyl)oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43112-38-5 | |
Record name | 3-(Trimethylsilyl)-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43112-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trimethylsilyl)oxazolidin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043112385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Trimethylsilyl)oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(trimethylsilyl)oxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.981 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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